![molecular formula C27H27N5O2S B2999193 2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 958578-34-2](/img/structure/B2999193.png)
2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazoquinazolinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the imidazoquinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The imidazoquinazolinone core can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, while the imidazoquinazolinone core can inhibit certain enzymes. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Indol-3-ylmethyl)-1H-indole: Shares the indole moiety but lacks the imidazoquinazolinone core.
Methyl 2,3-dihydro-3-hydroxy-2-oxo-1H-indole-3-acetate: Contains a similar indole structure but differs in functional groups.
(1-methyl-1H-indol-3-yl) (phenyl)methanone: Features an indole moiety with different substituents.
Uniqueness
2-[(1H-indol-3-yl)methyl]-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is unique due to its combination of an indole moiety, a piperidine ring, and an imidazoquinazolinone core.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-ylmethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-17-10-12-31(13-11-17)24(33)16-35-27-30-22-9-5-3-7-20(22)25-29-23(26(34)32(25)27)14-18-15-28-21-8-4-2-6-19(18)21/h2-9,15,17,23,28H,10-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNDYDTYJYSKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one](/img/structure/B2999112.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2999113.png)
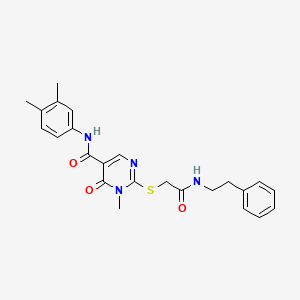
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2999115.png)
![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2999116.png)
![2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl 4-methylphenyl ether](/img/structure/B2999117.png)
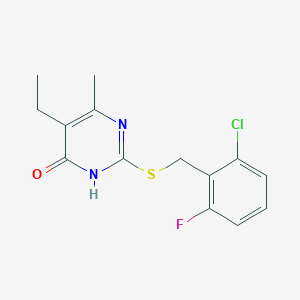
![N-[5-Methyl-2-(4-methylpyrazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2999120.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2999122.png)
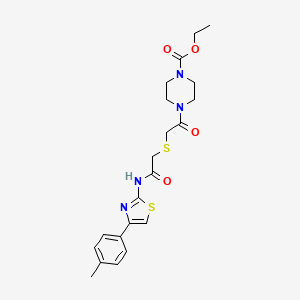
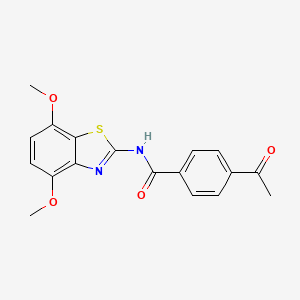
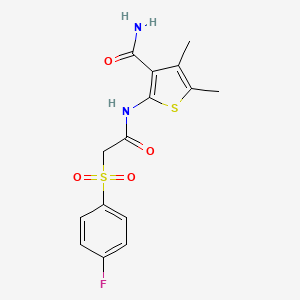
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2999129.png)

